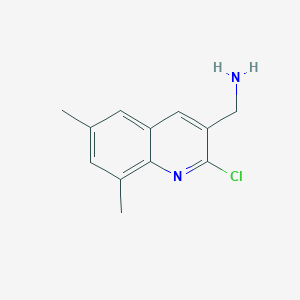
2-(tert-Butyl)-5-ethoxyindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-ethoxyindoline is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group and an ethoxy group attached to the indoline core. Indoline derivatives are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethoxyindoline typically involves the reaction of indoline with tert-butyl and ethoxy substituents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-5-ethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated indoline compounds .
Scientific Research Applications
2-(tert-Butyl)-5-ethoxyindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-ethoxyindoline involves its interaction with specific molecular targets and pathways. The tert-butyl and ethoxy groups influence its binding affinity and reactivity, making it effective in modulating biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2-(tert-Butyl)-5-methoxyindoline
- 2-(tert-Butyl)-5-ethoxyindole
- 2-(tert-Butyl)-5-ethoxybenzene
Comparison: Compared to similar compounds, 2-(tert-Butyl)-5-ethoxyindoline exhibits unique reactivity due to the presence of both tert-butyl and ethoxy groups. These substituents enhance its stability and solubility, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-tert-butyl-5-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-12-10(8-11)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3 |
InChI Key |
OVUFWUOHRICSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


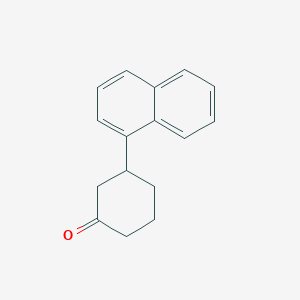
![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)


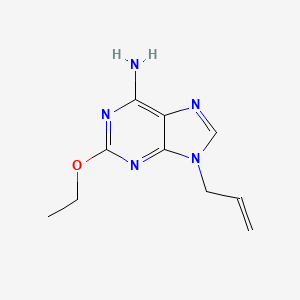
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
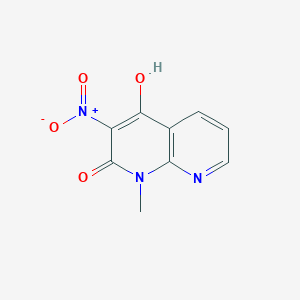
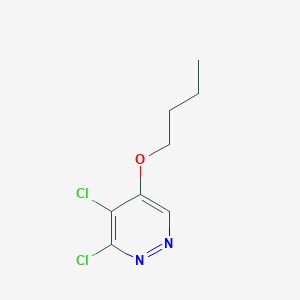

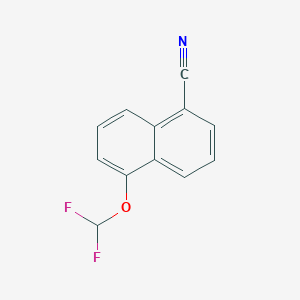


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
